Platinum, tris(triphenylphosphine)-
Description
Contextualization within Homogeneous Catalysis and Organometallic Chemistry
Platinum complexes, particularly those stabilized by phosphine (B1218219) ligands, are mainstays in the realm of homogeneous catalysis and organometallic chemistry. wikipedia.org Homogeneous catalysis refers to reactions where the catalyst is in the same phase as the reactants, often a liquid phase. This allows for high selectivity and activity under mild reaction conditions. Organometallic chemistry, the study of compounds containing metal-carbon bonds, is intrinsically linked to catalysis, as many catalytic cycles involve the formation and cleavage of such bonds.
The utility of phosphine ligands, like triphenylphosphine (B44618), stems from their unique electronic and steric properties. They are strong σ-donors and moderate π-acceptors, which allows for the fine-tuning of the metal center's reactivity. mdpi.com This electronic flexibility is crucial for the elementary steps of many catalytic cycles, such as oxidative addition and reductive elimination. Platinum-phosphine complexes, including Tris(triphenylphosphine)platinum(0), are particularly effective catalysts for a variety of organic reactions, such as hydrosilylation, cross-coupling reactions, and polymerization. mdpi.comchemimpex.comrsc.org The triphenylphosphine ligands not only stabilize the low-valent platinum(0) center but also create a sterically demanding environment that can influence the selectivity of catalytic reactions. mdpi.com
Historical Development of Platinum-Phosphine Complex Research
The study of platinum coordination compounds dates back to the mid-19th century with the discovery of "Peyrone's salt" (cisplatin) in 1845. nih.gov However, the specific exploration of platinum-phosphine complexes began later. The first phosphine complexes, cis- and trans-PtCl₂(PEt₃)₂, were reported by Cahours and Gal in 1870. wikipedia.org This marked the beginning of a rich field of study into the synthesis, structure, and reactivity of metal-phosphine compounds.
A significant leap in the application of these complexes came with the rise of homogeneous catalysis in the mid-20th century. Walter Reppe's work in the 1940s on nickel-catalyzed reactions of alkynes, which utilized triphenylphosphine, highlighted the potential of phosphine ligands in catalysis. wikipedia.org Following this, extensive research into other platinum group metals, including platinum itself, began. The synthesis of zero-valent platinum phosphine complexes, such as tetrakis(triphenylphosphine)platinum(0) (B82886), provided a crucial entry point into the chemistry of low-valent platinum. wikipedia.orgchemeurope.com The understanding that this tetrakis complex serves as a precursor to the more reactive tris(triphenylphosphine)platinum(0) in solution was a pivotal development, explaining the high reactivity observed in many catalytic systems. wikipedia.org This led to detailed mechanistic studies of its reactions, including oxidative addition and ligand exchange, which form the basis of its catalytic utility. acs.orgacs.orgacs.org
Significance of Low-Coordinate Platinum Complexes
Low-coordinate complexes, typically those with a coordination number of three or less, are often highly reactive species. In the case of d¹⁰ metals like platinum(0), the 18-electron rule would be satisfied by a coordination number of four, as seen in tetrakis(triphenylphosphine)platinum(0). wikipedia.org However, this complex readily loses a bulky triphenylphosphine ligand in solution to form the 16-electron, three-coordinate Tris(triphenylphosphine)platinum(0). wikipedia.orgpsu.edu
Properties of Tris(triphenylphosphine)platinum(0)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₅₄H₄₅P₃Pt | nih.gov |
| Appearance | Yellow solid | wikipedia.org |
| Solubility | Soluble in dichloromethane (B109758) and toluene | wikipedia.org |
This dissociation is significant for several reasons:
Creation of a Vacant Coordination Site: The open coordination site on the platinum center makes the complex highly susceptible to attack by substrate molecules. This is a prerequisite for many catalytic reactions, which typically begin with the coordination of a reactant to the metal.
Enhanced Reactivity: The 16-electron configuration is electronically unsaturated, making the metal center more electron-rich and nucleophilic. This enhances its ability to undergo oxidative addition, a key step in activating substrates like alkyl halides or silicon hydrides. acs.orgnih.gov
Steric Accessibility: The loss of a bulky phosphine ligand reduces steric crowding around the metal center, allowing easier access for incoming substrates.
The chemistry of Tris(triphenylphosphine)platinum(0) is a prime example of the importance of the equilibrium between coordinatively saturated and unsaturated species in catalysis. psu.edu The tetrakis complex acts as a stable reservoir for the highly active tris species.
Overview of Research Trajectories for Platinum, tris(triphenylphosphine)-
Research involving Tris(triphenylphosphine)platinum(0) has been extensive and continues to evolve. Key areas of investigation have focused on its fundamental reactivity and its application in catalysis.
Key Reactions of Tris(triphenylphosphine)platinum(0)
| Reactant | Product Type | Example Reaction | Reference |
|---|---|---|---|
| Oxygen (O₂) | Dioxygen complex | Pt(PPh₃)₃ + O₂ → Pt(η²-O₂)(PPh₃)₂ + PPh₃ | wikipedia.orgrsc.org |
| Mineral Acids (e.g., HCl) | Hydride complex | Pt(PPh₃)₃ + HCl → trans-PtCl(H)(PPh₃)₂ + PPh₃ | wikipedia.org |
| Methyl Iodide (CH₃I) | Oxidative addition product | Pt(PPh₃)₃ + CH₃I → Pt(CH₃)I(PPh₃)₂ + PPh₃ | acs.org |
Early research focused on understanding its fundamental reaction pathways, particularly oxidative addition reactions with various electrophiles like methyl iodide, and ligand exchange processes. acs.orgacs.org These studies provided deep mechanistic insights into how this complex activates small molecules. acs.orgacs.orgpsu.edu For instance, kinetic studies revealed that oxidative addition reactions can proceed through both associative and dissociative mechanisms. acs.orgpsu.edu
Current and future research trajectories continue to build on this foundation:
Catalyst Development: Efforts are ongoing to apply Tris(triphenylphosphine)platinum(0) and its derivatives to new catalytic transformations. This includes its use in hydrosilylation of alkynes and the synthesis of advanced materials like conductive polymers. chemimpex.comrsc.org
Mechanistic Elucidation: Advanced spectroscopic and computational techniques are being used to further probe the intricate details of its reaction mechanisms. This includes studying the nature of transient intermediates and transition states in catalytic cycles. nih.govresearchgate.net
Development of Novel Ligands: While triphenylphosphine is a classic ligand, researchers are designing new phosphine ligands with tailored electronic and steric properties to enhance the catalytic performance and stability of the resulting platinum complexes. mdpi.comrsc.org This includes the development of water-soluble phosphines to create catalysts for aqueous-phase reactions. mdpi.com
The study of Tris(triphenylphosphine)platinum(0) remains a vibrant area of research, bridging fundamental organometallic principles with practical applications in chemical synthesis and materials science.
Structure
3D Structure of Parent
Properties
CAS No. |
13517-35-6 |
|---|---|
Molecular Formula |
C54H45P3Pt |
Molecular Weight |
981.9 g/mol |
IUPAC Name |
platinum;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Pt/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
InChI Key |
USDYNYGJOWWFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Platinum, Tris Triphenylphosphine
Direct Synthetic Routes to Platinum, tris(triphenylphosphine)-
Direct synthesis aims to isolate Tris(triphenylphosphine)platinum(0) as a stable, often crystalline solid. This is typically achieved through the reduction of higher oxidation state platinum precursors or by displacing other ligands from pre-existing platinum(0) complexes.
A common and effective strategy for synthesizing phosphine (B1218219) complexes of platinum(0) involves the reduction of platinum(II) salts. wikipedia.org The most frequently used precursor is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). wikipedia.orgchemeurope.com In this process, the Pt(II) center is reduced to Pt(0) in the presence of an excess of the triphenylphosphine (B44618) ligand.
The reaction is typically carried out in a one-pot synthesis where K₂[PtCl₄] is treated with a reducing agent in a suitable solvent. wikipedia.org Common reducing agents include alkaline ethanol (B145695) or hydrazine. wikipedia.org The process can be conceptualized in two main stages:
Ligand Substitution: Initially, the chloride ligands on the platinum(II) center are displaced by triphenylphosphine to form an intermediate like Dichlorobis(triphenylphosphine)platinum(II) (PtCl₂(PPh₃)₂). wikipedia.orgwikipedia.org
Reduction: This platinum(II) intermediate is then reduced to the zerovalent state. wikipedia.org
When an excess of triphenylphosphine is used, the initial product isolated is often Tetrakis(triphenylphosphine)platinum(0) (B82886) (Pt(PPh₃)₄), a bright yellow solid. wikipedia.orgchemeurope.com This tetrakis complex serves as a direct and stable precursor to the tris(triphenylphosphine) species. wikipedia.org The tris complex can be subsequently obtained from the tetrakis derivative by treatment with hot ethanol. wikipedia.org
Table 1: Representative Reduction Synthesis of Platinum(0) Phosphine Complexes
| Precursor | Ligand | Reducing Agent | Primary Product Isolated | Reference |
| Potassium tetrachloroplatinate(II) | Triphenylphosphine | Alkaline Ethanol | Tetrakis(triphenylphosphine)platinum(0) | wikipedia.org |
| Potassium tetrachloroplatinate(II) | Triphenylphosphine | Hydrazine | Tris(triphenylphosphine)platinum(0) | wikipedia.org |
| Dichlorobis(triphenylphosphine)platinum(II) | Triphenylphosphine | Hydrazine | Tetrakis(triphenylphosphine)platinum(0) | wikipedia.org |
Tris(triphenylphosphine)platinum(0) can also be prepared via ligand exchange reactions starting from other platinum(0) complexes. acs.orgchemguide.co.uk This route is particularly useful when the starting Pt(0) complex contains more labile ligands than triphenylphosphine. For instance, platinum(0) complexes stabilized by olefins, such as substituted acetylenes or ethylene, can react with triphenylphosphine. cdnsciencepub.com
In these reactions, the weaker-binding olefin ligand is displaced by the incoming triphenylphosphine. The reaction kinetics can be independent of the concentration of the incoming ligand, suggesting a dissociative mechanism where the initial rate-determining step is the dissociation of the labile ligand from the platinum center to create a coordinatively unsaturated intermediate, such as [Pt(PPh₃)₂]. cdnsciencepub.com This intermediate is then trapped by the excess triphenylphosphine to form the final product.
In Situ Generation of Platinum, tris(triphenylphosphine)-
For many catalytic applications, the isolation of the platinum(0) complex is unnecessary. Instead, it can be generated in situ from a stable precursor. This approach avoids handling the potentially air-sensitive tris(triphenylphosphine)platinum(0).
The most common method for the in situ generation of Tris(triphenylphosphine)platinum(0) is through the thermal dissociation of the more stable and commercially available Tetrakis(triphenylphosphine)platinum(0). wikipedia.orgchemeurope.com Although Pt(PPh₃)₄ is an 18-electron complex, it readily dissociates one triphenylphosphine ligand in solution to form the 16-electron Tris(triphenylphosphine)platinum(0). wikipedia.orgwikipedia.org
This dissociation is an equilibrium process, with the position of the equilibrium influenced by solvent and temperature. wikipedia.org In many solvents like benzene (B151609) or dichloromethane (B109758), a solution of Pt(PPh₃)₄ contains a significant concentration of the catalytically active Pt(PPh₃)₃ species. chemeurope.com
Table 2: Equilibrium of Tetrakis- and Tris(triphenylphosphine)platinum(0)
| Complex | Dissociation Product 1 | Dissociation Product 2 | Conditions | Reference |
| Tetrakis(triphenylphosphine)platinum(0) | Tris(triphenylphosphine)platinum(0) | Triphenylphosphine | In solution | wikipedia.org |
| Pt(PPh₃)₄ | Pt(PPh₃)₃ | PPh₃ | (e.g., benzene) |
Photochemical methods offer an alternative route for generating platinum(0) species. One documented pathway involves the photochemical decomposition of Oxalatobis(triphenylphosphine)platinum(II). rsc.org Irradiation of this Pt(II) complex can induce reductive elimination of carbon dioxide, leading to the formation of a platinum(0) species. This method provides a way to generate the desired complex under mild conditions, potentially offering greater control over the reaction compared to thermal methods. rsc.org
Characterization Techniques for Synthetic Verification (Non-Property Focused)
To confirm the successful synthesis of Tris(triphenylphosphine)platinum(0) and its precursors, several analytical techniques are employed. These methods verify the molecular structure and composition rather than focusing on chemical properties or reactivity.
Multinuclear NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool. ³¹P NMR spectroscopy is particularly crucial for phosphine complexes, confirming the coordination of triphenylphosphine to the platinum center and providing information about the number of phosphine ligands and their chemical environment. ¹⁹⁵Pt NMR can also be used to directly observe the platinum nucleus. researchgate.net
X-Ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It can determine the precise geometry of the complex, including bond lengths and angles, confirming the coordination number and arrangement of the ligands around the platinum atom. researchgate.net Tris(triphenylphosphine)platinum(0) has been characterized in both triclinic and monoclinic crystal forms. wikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the triphenylphosphine ligands and to confirm the absence of ligands from the starting materials, such as the oxalate (B1200264) group in photochemical precursors. researchgate.net
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, phosphorus) in the compound, providing experimental verification of the chemical formula. researchgate.net
Spectroscopic Analysis for Confirmation of Coordination Environment
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the coordination environment of Pt(PPh₃)₃. ³¹P{¹H} NMR spectroscopy is especially informative. The phosphorus atoms of the triphenylphosphine ligands are directly coordinated to the platinum center, resulting in characteristic chemical shifts and coupling constants.
In a typical ³¹P{¹H} NMR spectrum, the coordinated phosphine ligands of a platinum(0) complex exhibit a single resonance, indicating that the ligands are chemically equivalent in solution. A crucial diagnostic feature is the presence of satellite peaks flanking the main signal. These satellites arise from the coupling between the phosphorus nucleus (³¹P, I=1/2) and the NMR-active platinum isotope (¹⁹⁵Pt, I=1/2, 33.8% natural abundance). The magnitude of this one-bond coupling constant, denoted as ¹J(Pt-P), provides significant insight into the nature of the platinum-phosphorus bond and the oxidation state of the metal. For instance, during mechanistic studies of the diboration of diynes catalyzed by Pt(PPh₃)₄, the oxidative addition of the B-B bond to the Pt(0) center forms a Pt(II) intermediate. This change in oxidation state and coordination is observed in the ³¹P NMR spectrum, where a new signal appears with a ¹J(Pt-P) coupling constant of 1517 Hz, characteristic of the newly formed cis-coordinated phosphines on the Pt(II) center. acs.org
Furthermore, ¹H NMR spectroscopy can be used to analyze the protons of the phenyl groups on the phosphine ligands. In mechanistic studies involving reactions of platinum-phosphine complexes, changes in the coordination sphere can lead to non-equivalence of the phosphine ligands. For example, in the reaction of [Pt(PPh₃)₂(η²-C₂H₄)] with a dihydrodisilane, the resulting disilanylplatinum hydride intermediate shows two distinct doublets in the ³¹P{¹H} NMR spectrum, indicating that the two PPh₃ ligands are no longer equivalent. acs.org This non-equivalence is a direct consequence of the change in the coordination environment around the platinum atom.
Crystallographic Insights into Coordination Geometry from Mechanistic Studies
X-ray crystallography provides definitive proof of the solid-state molecular structure and coordination geometry of Pt(PPh₃)₃. Multiple crystallographic studies have confirmed that the complex adopts an approximately trigonal planar geometry around the central platinum atom. wikipedia.orgiucr.org This geometry is a fundamental characteristic that dictates its reactivity in various chemical transformations, which is a cornerstone of mechanistic understanding.
At least two crystalline forms have been identified: a triclinic form with space group P1 and a monoclinic form with space group P2₁/c. wikipedia.orgiucr.org A detailed analysis of the monoclinic form reveals Pt-P bond distances ranging from 2.262(2) Å to 2.271(2) Å. The P-Pt-P bond angles vary between 117.20(6)° and 121.83(6)°, values that are very close to the ideal 120° for a perfect trigonal planar geometry. iucr.org
This three-coordinate, 16-electron configuration is coordinatively unsaturated, which is the structural basis for its high reactivity. Mechanistically, Pt(PPh₃)₃ readily undergoes oxidative addition reactions, where substrates add to the platinum center, increasing its coordination number and oxidation state from Pt(0) to Pt(II). wikipedia.org The relatively open coordination sphere, as defined by its trigonal planar structure, allows substrates to easily approach the metal center, initiating catalytic cycles or stoichiometric transformations. The crystallographically determined structure thus provides a static picture of the ground state from which these fundamental mechanistic steps proceed.
Fundamental Reactivity and Reaction Mechanisms of Platinum, Tris Triphenylphosphine
Tris(triphenylphosphine)platinum(0), often represented as Pt(PPh₃)₃, is a key intermediate in many platinum-catalyzed reactions. Its chemistry is dominated by the electron-rich, 16-electron Pt(0) center, which readily engages in oxidative addition reactions. In solution, it exists in equilibrium with the coordinatively saturated, 18-electron complex, Tetrakis(triphenylphosphine)platinum(0) (B82886) (Pt(PPh₃)₄), through the dissociation of a triphenylphosphine (B44618) ligand. wikipedia.org This dissociation is crucial as it generates the highly reactive three-coordinate species necessary for subsequent reactions. wikipedia.org
Oxidative Addition Reactions
Oxidative addition is a fundamental reaction class for Pt(PPh₃)₃, involving the addition of a substrate to the platinum center, which results in the oxidation of the metal from Pt(0) to Pt(II). This process increases the coordination number of the platinum atom, typically from three to five, or from a pre-coordinated intermediate to a stable square planar Pt(II) complex after potential ligand dissociation.
Tris(triphenylphosphine)platinum(0) reacts with a variety of small molecules, leading to diverse and well-characterized adducts.
The reaction of Pt(PPh₃)₃ with molecular oxygen is a well-studied process. It readily reacts with O₂ to form a stable dioxygen complex, (Ph₃P)₂PtO₂. rsc.orgcapes.gov.br This reaction is a critical first step in oxidation processes catalyzed by this complex. acs.org The dioxygen adduct itself is a versatile reagent. For instance, in the presence of carbon dioxide, it forms a carbonato-complex, (Ph₃P)₂PtCO₃. rsc.orgcapes.gov.br
A significant oxygen transfer reaction involves the interaction of the dioxygen complex with sulfur dioxide (SO₂). This reaction leads to the formation of a bidentate coordinated sulfate (B86663) complex, (Ph₃P)₂Pt(SO₄). Theoretical calculations have elucidated the mechanism for this transformation. nasa.gov The process begins with the coordination of SO₂ to one of the oxygen atoms of the (Ph₃P)₂PtO₂ complex. This is followed by the breaking of the platinum-oxygen bond and a reorientation of the molecule to form a five-membered cyclic intermediate. nasa.gov This intermediate then rearranges to yield the final, stable bidentate sulfate product. nasa.gov
Beyond its role in sulfate formation, sulfur dioxide can also directly coordinate to the platinum center to form adducts. Similarly, nitric oxide (NO) reacts with Pt(0) complexes to form nitrosyl derivatives. These reactions represent the ability of the electron-rich Pt(0) center to act as a Lewis base towards the Lewis acidic small molecules. The resulting adducts often feature the small molecule bound in a bent fashion, indicative of significant back-bonding from the platinum d-orbitals into the π* orbitals of the ligand.
Activation of C-H, C-C, C-X Bonds
A hallmark of the reactivity of Pt(PPh₃)₃ is its ability to cleave and activate various chemical bonds, including carbon-hydrogen (C-H), carbon-carbon (C-C), and carbon-heteroatom (C-X) bonds, through oxidative addition.
C-X Bond Activation : The oxidative addition of alkyl halides, such as methyl iodide (CH₃I), to platinum(0) phosphine (B1218219) complexes has been shown to proceed via a nucleophilic attack mechanism (Sₙ2 type), forming a Pt(II) alkyl-halide complex. acs.org Similarly, aryl halides are readily activated. nih.gov The complex can also cleave carbon-chalcogen bonds, as seen in its reaction with dithienyl ditelluride. sigmaaldrich.com The oxidative addition of tetrathiocins to platinum(0) serves as a route to dithiolate coordination complexes. rsc.org
C-H Bond Activation : While less common than with third-generation platinum catalysts, intramolecular C-H activation can occur, where a C-H bond from one of the triphenylphosphine ligands or a substrate interacts with the platinum center. researchgate.net The activation of Si-H bonds, which are analogous to C-H bonds, is well-documented and proceeds through a concerted oxidative addition mechanism. rsc.org
C-C Bond Activation : The cleavage of strained C-C bonds can be achieved, although it generally requires specific substrates with high ring strain or other activating features.
Mechanistic Investigations of Oxidative Addition Pathways
Kinetic and computational studies have provided significant insight into the mechanisms of oxidative addition to Pt(PPh₃)₃ and related species. For the addition of many substrates, particularly non-polar ones like H₂ or polar ones like alkyl halides, a concerted, two-electron mechanism is generally accepted. acs.orgnih.gov
In this pathway, the substrate coordinates to the platinum center, forming an intermediate adduct. This is followed by the simultaneous breaking of the substrate bond (e.g., H-H or C-X) and formation of two new bonds between the substrate fragments and the platinum atom. For polar substrates like aryl halides, the transition state is often polarized. nih.gov
Kinetic studies on the oxidative addition of methyl iodide to platinum(0) phosphine complexes indicate that the reaction proceeds through the more reactive, coordinatively unsaturated Pt(PPh₃)₃ or even Pt(PPh₃)₂ species, which are formed from the dissociation of Pt(PPh₃)₄ in solution. wikipedia.orgacs.org
Reductive Elimination Processes
Reductive elimination is the microscopic reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. nih.gov In this process, a Pt(II) complex, often formed from a prior oxidative addition step, eliminates a molecule by forming a new bond between two of its ligands, while the platinum center is reduced from Pt(II) to Pt(0).
For example, a diarylplatinum(II) complex, (P-P)Pt(Ar)₂, can undergo reductive elimination to form a biaryl (Ar-Ar) and the corresponding (P-P)Pt(0) species. nih.gov This reaction is fundamental to cross-coupling reactions. nih.gov
The rate of reductive elimination can be influenced by several factors, including the steric and electronic properties of the phosphine ligands and the nature of the eliminating groups. rsc.org Studies using macrocyclic bis(phosphine) ligands have demonstrated that mechanical force applied to the ligand backbone can modulate the rate of C-C reductive elimination. nih.govrsc.org Compressive forces tend to decrease the rate, while tensile or stretching forces can accelerate it. rsc.org This is attributed to the coupling of the applied force to the geometric changes that occur in the transition state of the reaction. rsc.org
Data Tables
Table 1: Oxidative Addition Reactions of Tris(triphenylphosphine)platinum(0)
| Reactant | Product | Reaction Type | Reference |
| O₂ | (Ph₃P)₂PtO₂ | Addition of Small Molecule | rsc.org, capes.gov.br |
| O₂ / CO₂ | (Ph₃P)₂PtCO₃ | Addition of Small Molecule | rsc.org, capes.gov.br |
| (Ph₃P)₂PtO₂ + SO₂ | (Ph₃P)₂Pt(SO₄) | Oxygen Transfer | nasa.gov |
| CH₃I | cis-Pt(CH₃)(I)(PPh₃)₂ | C-X Activation | acs.org |
| Tetrathiocins | Pt(dithiolate)(dppe) | C-S Activation | rsc.org |
Pathways Leading to Product Formation
The formation of products from tris(triphenylphosphine)platinum(0) typically proceeds through a series of well-defined elementary steps. A primary pathway is initiated by oxidative addition, where a substrate molecule adds to the platinum center, increasing its oxidation state from Pt(0) to Pt(II). This is often followed by subsequent reactions such as insertion or transmetalation, and culminates in reductive elimination to yield the final product and regenerate a Pt(0) species. nih.govwikipedia.org
For instance, the reaction of tetrakis(triphenylphosphine)platinum(0), which exists in equilibrium with the tris-ligated species, with oxidants like chlorine or mineral acids leads to the formation of platinum(II) derivatives. wikipedia.org The reaction with chlorine yields cis-dichlorobis(triphenylphosphine)platinum(II), while reaction with hydrogen chloride produces trans-chlorohydridobis(triphenylphosphine)platinum(II). wikipedia.org These reactions highlight the ability of the platinum(0) center to undergo oxidative addition, a crucial step for its catalytic activity.
Another significant pathway involves the reaction with alkynes. Tris(triphenylphosphine)platinum(0) reacts with diphenylacetylene (B1204595) to form a platinum(0)-alkyne complex, which can be viewed as a precursor to further transformations. electronicsandbooks.com The mechanism of these reactions is often dissociative, involving the initial loss of a triphenylphosphine ligand to create a coordinatively unsaturated and highly reactive bis(triphenylphosphine)platinum(0) intermediate. electronicsandbooks.com
The versatility of tris(triphenylphosphine)platinum(0) is further demonstrated by its reaction with oxygen to form a dioxygen complex, Pt(η²-O₂)(PPh₃)₂, showcasing its ability to activate small molecules. wikipedia.orgacs.org
Ligand-Induced Reductive Elimination
Reductive elimination is a critical bond-forming step in many catalytic cycles, where two ligands on the metal center couple and are eliminated as a single molecule, with the metal's oxidation state decreasing. nih.govwikipedia.org This process can be influenced by the nature of the ligands present in the coordination sphere. In the context of platinum complexes, the addition of or changes in the phosphine ligands can significantly impact the rate and efficiency of reductive elimination.
Research on diarylplatinum(II) bis(phosphine) complexes has shown that the steric and electronic properties of the phosphine ligands play a crucial role. nih.govrsc.org For example, the use of macrocyclic bis(phosphine) ligands has allowed for the study of how mechanical forces applied to the ligand can modulate the rate of C-C reductive elimination. nih.govrsc.org Compressive forces on the ligand were found to decrease the rate of reductive elimination, while tensile forces increased the rate. nih.govrsc.org
Furthermore, the coordination of additional ligands can induce reductive elimination by altering the geometry and electron density at the platinum center. For square planar Pt(II) complexes, which are common intermediates derived from Pt(0) precursors, reductive elimination can proceed from a five-coordinate intermediate formed by the association of an external ligand. This process often requires the two eliminating groups to be in a cis orientation. wikipedia.org
Ligand Exchange and Dissociation Processes
The reactivity of tris(triphenylphosphine)platinum(0) is intrinsically linked to the dynamics of its phosphine ligands. Ligand dissociation is often a prerequisite for catalytic activity, as it creates a vacant coordination site for substrate binding.
Kinetics and Thermodynamics of Triphenylphosphine Dissociation
In solution, tetrakis(triphenylphosphine)platinum(0) undergoes dissociation of a triphenylphosphine ligand to form tris(triphenylphosphine)platinum(0). wikipedia.orgelectronicsandbooks.com Further dissociation to the bis(triphenylphosphine)platinum(0) species is also observed, although it is generally less favorable. electronicsandbooks.com
Kinetic studies on the reactions of platinum(0) complexes have provided insights into the dissociation equilibrium. The dissociation of tris(triphenylphosphine)platinum(0) to bis(triphenylphosphine)platinum(0) and free triphenylphosphine is a key step in many reactions. electronicsandbooks.com The equilibrium constant for this dissociation has been determined through kinetic investigations of substitution and oxidative addition reactions. electronicsandbooks.com
| Reaction | Dissociation Constant (K) | Conditions |
| Pt(PPh₃)₃ ⇌ Pt(PPh₃)₂ + PPh₃ | 7 x 10⁻⁴ M | Benzene (B151609), 25°C |
This table presents the dissociation constant for tris(triphenylphosphine)platinum(0) in benzene at 25°C, as determined from kinetic studies.
Substitution with Other Phosphine Ligands
The triphenylphosphine ligands in tris(triphenylphosphine)platinum(0) can be replaced by other phosphine ligands, allowing for the fine-tuning of the complex's steric and electronic properties. The nature of the substituent on the phosphorus atom can significantly influence the reactivity of the resulting platinum complex. wikipedia.orgnih.gov
Studies on mixed ligand platinum(0) complexes containing different diphosphine ligands have shown that the outcome of the substitution reaction depends on the specific phosphines involved. researchgate.net In some cases, stable mixed-ligand complexes of the type Pt(LL') are formed, where L and L' are different diphosphine ligands. researchgate.net In other instances, disproportionation occurs, leading to a mixture of the symmetrical bis(diphosphine) complexes PtL₂ and PtL'₂. researchgate.net
The relative binding energies of different monodentate phosphine ligands to gold clusters have been studied, and the trends observed can provide insights into the preferential coordination in platinum complexes as well. nih.gov These studies indicate that the electron-donating ability of the phosphine ligand is a key factor in determining its binding strength. nih.gov
Preferential Coordination Studies
When tris(triphenylphosphine)platinum(0) is in the presence of a mixture of potential ligands, preferential coordination will be dictated by a combination of steric and electronic factors. Research has shown that the reactivity of platinum(0) olefin complexes can be correlated with the Hammett parameters of substituents on the olefin, indicating that electronic effects play a significant role in ligand binding. researchgate.net
In a study involving a heterodinuclear gold-platinum complex, it was observed that in the presence of excess triphenylphosphine, the bimetallic complex reacts to form mononuclear gold and platinum phosphine complexes, indicating a dynamic exchange and preference for certain coordination environments under specific conditions. acs.org
Electrophilic and Nucleophilic Reactions at the Platinum Center
The platinum center in tris(triphenylphosphine)platinum(0) is electron-rich, making it a potent nucleophile. This nucleophilicity is central to its reactivity in oxidative addition reactions, where it attacks electrophilic substrates. wikipedia.org
For example, the reaction with alkyl halides, such as methyl iodide, proceeds via nucleophilic attack of the platinum(0) center on the carbon atom of the alkyl halide. electronicsandbooks.com This results in the formation of a Pt(II)-alkyl complex.
Conversely, the platinum center can also exhibit electrophilic character, particularly after oxidative addition to form a Pt(II) species. In square-planar Pt(II) complexes, the metal center can act as a weak electrophile. rsc.org For instance, studies have shown that a dithiocarbonato platinum(II) complex can function as a weak electrophile through its empty p_z orbital, forming semicoordination bonds with sulfur atoms. rsc.org The same complex can also act as a nucleophile through its filled d_z² orbital, participating in halogen bonding with iodine-substituted perfluoroaromatics. rsc.org This dual electrophilic-nucleophilic nature is a key aspect of the rich chemistry of platinum complexes.
Tris(triphenylphosphine)platinum(0) has also been shown to react with Lewis acids such as boron trichloride (B1173362) and aluminum trimethyl, forming adducts where the platinum center acts as a Lewis base (nucleophile). acs.org
Pathways for Complex Decomposition and Stabilization of Platinum, tris(triphenylphosphine)-
The stability of tris(triphenylphosphine)platinum(0), Pt(PPh₃)₃, is a critical factor in its application, particularly in catalysis where it often serves as a key intermediate. The complex is susceptible to decomposition through several pathways, primarily involving thermal and oxidative processes. Understanding these mechanisms is essential for controlling its reactivity and enhancing its lifespan in solution. Stabilization strategies are typically aimed at mitigating these decomposition routes.
The dominant species in solutions of tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄, is actually the tris-ligated complex, Pt(PPh₃)₃, which is formed through the dissociation of a triphenylphosphine ligand. wm.edu This equilibrium means that the chemistry and stability of what is nominally Pt(PPh₃)₄ in solution are largely governed by the properties and reactions of Pt(PPh₃)₃.
Thermal Decomposition
The thermal decomposition of tris(triphenylphosphine)platinum(0) is intrinsically linked to ligand dissociation. In solution, Pt(PPh₃)₃ can further dissociate to the highly reactive, coordinatively unsaturated species, bis(triphenylphosphine)platinum(0), Pt(PPh₃)₂. This dissociation is a crucial prerequisite for many thermal decomposition pathways. researchgate.netharvard.edu
Mechanism of Thermal Decomposition:
The thermal degradation of related platinum-phosphine complexes often proceeds via an intramolecular process following ligand dissociation. For instance, the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II) to a platinum(0) complex is initiated by the dissociation of a triphenylphosphine ligand. researchgate.net This creates a vacant coordination site, which is a necessary condition for the subsequent steps of decomposition to occur. researchgate.net While this is a Pt(II) complex, the principle of initial ligand dissociation to create a reactive intermediate is applicable to the Pt(0) system.
The rate-limiting step in such thermal decompositions can depend on the concentration of free triphenylphosphine in the solution. In the absence of added phosphine, the initial dissociation of the ligand is often the slowest step. researchgate.net However, in the presence of excess triphenylphosphine, the rate-limiting step can shift to a subsequent step, such as reductive elimination. researchgate.net
Oxidative Decomposition
Oxidative addition represents a major pathway for the decomposition of tris(triphenylphosphine)platinum(0), leading to the formation of more stable platinum(II) complexes. The 16-electron Pt(PPh₃)₃ complex and its 14-electron dissociation product, Pt(PPh₃)₂, are electron-rich and readily react with a variety of oxidizing agents.
Mechanism of Oxidative Addition:
The oxidative addition of substrates like alkyl halides (e.g., methyl iodide) to Pt(PPh₃)₃ and its precursors has been studied kinetically. acs.org These reactions can proceed through different mechanisms, including concerted, Sₙ2, or radical pathways, depending on the substrate and reaction conditions. wm.edu The reaction with methyl iodide, for example, is accelerated in polar solvents, which suggests the formation of a polar transition state. acs.org
The general scheme for oxidative addition involves the reaction of the platinum(0) species with a substrate A-B to form a platinum(II) product. The oxidation state of platinum increases from 0 to +2, and the coordination number also increases.
Equation: Pt⁰(PPh₃)₃ + A-B → Pt²⁺(A)(B)(PPh₃)₂ + PPh₃
This process is often preceded by the dissociation of a triphenylphosphine ligand, making a coordination site available for the incoming substrate.
Ligand Dissociation
The dissociation of triphenylphosphine ligands is a central theme in the reactivity and decomposition of Pt(PPh₃)₃. The equilibrium between the different platinum(0) species is highly dependent on factors such as solvent, temperature, and the concentration of free ligand.
Equilibrium 1: Pt(PPh₃)₄ ⇌ Pt(PPh₃)₃ + PPh₃
Equilibrium 2: Pt(PPh₃)₃ ⇌ Pt(PPh₃)₂ + PPh₃
The dissociation constant for the second equilibrium (from tris- to bis-phosphine complex) in a benzene solution has been estimated to be on the order of 1.8 x 10⁻⁴ M. wm.edu This indicates that while Pt(PPh₃)₃ is the dominant species, a small but significant concentration of the highly reactive Pt(PPh₃)₂ is present.
Stabilization Strategies
Stabilization of tris(triphenylphosphine)platinum(0) in solution primarily focuses on suppressing the ligand dissociation that leads to highly reactive, lower-coordinate species.
Influence of Excess Ligand:
The most common method for stabilizing Pt(PPh₃)₃ is the addition of an excess of triphenylphosphine to the solution. According to Le Chatelier's principle, increasing the concentration of the free ligand shifts the dissociation equilibria (as shown above) to the left, favoring the higher-coordinate, more stable species and reducing the concentration of the reactive Pt(PPh₃)₂. researchgate.net The addition of triphenylphosphine has been shown to strongly inhibit the thermal decomposition of related platinum-phosphine complexes. researchgate.netharvard.edu
Influence of Solvent and Atmosphere:
The choice of solvent can influence the rate of decomposition. As observed in the oxidative addition of methyl iodide, polar solvents can increase the reaction rate. acs.org Therefore, using non-polar solvents can, in some cases, enhance the stability of the complex.
Furthermore, tris(triphenylphosphine)platinum(0) is sensitive to the atmosphere, particularly oxygen. Oxidative decomposition can occur in the presence of air. Therefore, handling and storing solutions of the complex under an inert atmosphere (e.g., nitrogen or argon) is a critical stabilization measure.
Data Tables
Table 1: Factors Influencing the Stability of Platinum, tris(triphenylphosphine)-
| Factor | Effect on Stability | Mechanism of Influence |
| Excess Triphenylphosphine | Increases | Shifts dissociation equilibrium towards the more stable, higher-coordinate Pt(PPh₃)₃ and Pt(PPh₃)₄ species, reducing the concentration of the highly reactive Pt(PPh₃)₂. researchgate.netharvard.edu |
| Temperature | Decreases | Promotes the endothermic dissociation of triphenylphosphine ligands, increasing the concentration of reactive, lower-coordinate species. researchgate.net |
| Atmosphere (Oxygen) | Decreases | Facilitates oxidative decomposition of the electron-rich platinum(0) center to form platinum(II) oxides or other oxygenated species. |
| Solvent Polarity | Can Decrease | Polar solvents can stabilize polar transition states in oxidative addition reactions, thus accelerating decomposition. acs.org Using non-polar solvents can mitigate this effect. |
Table 2: Kinetic Data for Oxidative Addition of Methyl Iodide to Platinum, tris(triphenylphosphine)-
The following table presents the second-order rate constants for the reaction of Pt(PPh₃)₃ with methyl iodide in different solvents at 25°C. This reaction represents a key oxidative decomposition pathway.
| Solvent | Dielectric Constant (ε) | Rate Constant, k (M⁻¹s⁻¹) |
| Benzene | 2.27 | 0.23 |
| Dichloromethane (B109758) | 8.93 | 4.3 |
| Acetonitrile | 35.9 | 16.0 |
Data sourced from Pearson, R. G., & Rajaram, J. (1974). Kinetics and Mechanism of the Oxidative Addition of Methyl Iodide to Tetrakis- and Tris(triphenylphosphine)platinum(0). Inorganic Chemistry, 13(1), 246. acs.org
The data clearly indicates that the rate of this oxidative decomposition pathway increases significantly with the polarity of the solvent. acs.org
Coordination Chemistry and Electronic Structure of Platinum, Tris Triphenylphosphine
Electronic Configuration and Oxidation State of Platinum
Tris(triphenylphosphine)platinum(0), often abbreviated as Pt(PPh₃)₃, features a platinum atom in the formal oxidation state of zero (0). This signifies that the platinum atom has not formally lost any electrons to the ligands it is bonded to. The elemental electronic configuration of platinum is [Xe] 4f¹⁴ 5d⁹ 6s¹. In its zerovalent state within this complex, platinum adopts a d¹⁰ electronic configuration. This configuration, with a full complement of d-electrons, is a key factor in the stability and reactivity of the complex. The complex is considered coordinatively unsaturated and is a 16-electron species.
Coordination Geometry and Stereochemistry
The coordination geometry around the platinum(0) center in tris(triphenylphosphine)platinum(0) is trigonal planar. This arrangement involves the platinum atom at the center with the three phosphorus atoms of the triphenylphosphine (B44618) ligands located at the vertices of a triangle. However, the bulky nature of the triphenylphosphine ligands leads to steric crowding, which can cause distortions from an idealized trigonal planar geometry. researchgate.net In the solid state, the complex exhibits a structure where the PtP₃ core is essentially planar, but the phenyl groups of the triphenylphosphine ligands are arranged in a propeller-like fashion. researchgate.netrsc.org
Fluxional Behavior and Dynamic Processes
In solution, tris(triphenylphosphine)platinum(0) exhibits fluxional behavior. This means that the ligands can undergo dynamic exchange processes. The complex is known to be in equilibrium with its four-coordinate counterpart, tetrakis(triphenylphosphine)platinum(0) (B82886) (Pt(PPh₃)₄), through the dissociation and association of a triphenylphosphine ligand. wikipedia.org This equilibrium is represented by the following equation:
Pt(PPh₃)₄ ⇌ Pt(PPh₃)₃ + PPh₃ wikipedia.org
This dynamic process is influenced by factors such as temperature and the presence of other coordinating species. nih.govacs.org The lability of the triphenylphosphine ligands is a crucial aspect of the reactivity of Pt(PPh₃)₃, allowing it to readily participate in ligand exchange and oxidative addition reactions. researchgate.netpitt.edu
Metal-Ligand Bonding Analysis
The bonding between the platinum center and the triphenylphosphine ligands in Pt(PPh₃)₃ is a classic example of the synergistic interplay between sigma (σ) donation and pi (π) backbonding, which is characteristic of many organometallic complexes. dalalinstitute.comwikipedia.org
Sigma-Donation and Pi-Backbonding Characteristics of Triphenylphosphine
The triphenylphosphine ligand (PPh₃) acts as a Lewis base, donating a pair of electrons from the lone pair on the phosphorus atom to an empty orbital on the platinum center. This forms a sigma (σ) bond. dalalinstitute.com Concurrently, the platinum atom, being in a low oxidation state and electron-rich, donates electron density from its filled d-orbitals back to the empty orbitals of the triphenylphosphine ligand. libretexts.orglibretexts.org This process is known as π-backbonding.
While early theories suggested the involvement of phosphorus 3d orbitals in accepting this back-donated electron density, it is now widely accepted that the acceptor orbitals are the antibonding σ* orbitals of the phosphorus-carbon bonds within the triphenylphosphine ligand. wikipedia.orglibretexts.org This back-donation strengthens the metal-ligand bond and influences the electronic properties of both the metal and the ligand.
Influence of Ligand Sterics and Electronics
The properties of the triphenylphosphine ligand, both steric and electronic, have a profound impact on the structure and reactivity of the Pt(PPh₃)₃ complex.
Computational and Theoretical Insights into Electronic Structure
Computational methods, particularly Density Functional Theory (DFT), have provided valuable insights into the electronic structure and bonding of tris(triphenylphosphine)platinum(0). rsc.orgnih.gov These studies have confirmed the importance of both σ-donation and π-backbonding in the metal-ligand interaction. acs.org
Below is a table summarizing key properties of Tris(triphenylphosphine)platinum(0):
| Property | Value |
| Chemical Formula | C₅₄H₄₅P₃Pt |
| Molar Mass | 971.95 g/mol |
| Platinum Oxidation State | 0 |
| Platinum Electronic Configuration | d¹⁰ |
| Coordination Number | 3 |
| Geometry | Trigonal Planar (distorted) |
| Electron Count | 16 |
Density Functional Theory (DFT) Calculations for Ground States
Density Functional Theory (DFT) has become an essential tool for elucidating the ground-state electronic structure and geometries of transition metal complexes like [Pt(PPh₃)₃]. These calculations provide detailed insights into bonding, charge distribution, and steric effects that govern the complex's reactivity. DFT methods are widely applied to investigate reaction mechanisms involving platinum-phosphine catalysts, offering a computational lens to view processes like oxidative addition and ligand substitution. researchgate.netresearchgate.net
Research findings from DFT calculations on [Pt(PPh₃)₃] and closely related systems have provided valuable data on its structural and electronic properties. For instance, calculations on related platinum(0) phosphine (B1218219) complexes help in understanding their photophysical properties and the nature of their emissive excited states. researchgate.net In studies of catalytic cycles, the initial step often involves the dissociation of a ligand from a precursor like [Pt(PPh₃)₄] to form the active [Pt(PPh₃)₃] species. nih.govacs.org DFT calculations are used to model the energetics of this dissociation and the subsequent steps in the reaction pathway.
The choice of functional and basis set is crucial for obtaining accurate results. Functionals such as M06-L and B3LYP have been successfully used for related platinum complexes, often paired with basis sets like def2-TZVP or LANL2DZ, which includes effective core potentials for the heavy platinum atom. researchgate.netwhiterose.ac.uk Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can reveal details about the nature of the metal-ligand bonds and the charge distribution within the molecule. researchgate.net
| Parameter | Description |
| Computational Method | Density Functional Theory (DFT) |
| Typical Functionals | B3LYP, M06-L |
| Typical Basis Sets | LANL2DZ (for Pt), 6-31G(d) or def2-TZVP (for other atoms) |
| Geometry | Trigonal Planar |
| Electronic Configuration | 16-electron, d¹⁰ |
Ab Initio Studies of Excited States and Reaction Intermediates
The study of excited states and transient reaction intermediates is crucial for understanding the photochemistry and detailed reaction mechanisms of platinum complexes. While true ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF), provide a high level of theory, their computational cost often makes them challenging for large molecules like [Pt(PPh₃)₃]. Consequently, Time-Dependent Density Functional Theory (TD-DFT) has become a widely used and practical method for investigating the excited states of such complexes. researchgate.netwhiterose.ac.uk
Ab initio molecular dynamics (AIMD) simulations represent a powerful technique for mapping the evolution of excited states and understanding complex reaction dynamics, including crossovers between different potential energy surfaces. nih.gov These methods describe the motion of both electrons and nuclei quantum mechanically, offering deep insights into processes like photochemistry and isomerization. stanford.edu For instance, AIMD has been used to study the crossover from ligand-centered to metal-centered excited states in other transition metal complexes, a process that is vital for photoactivated reactions. nih.gov
Studies on related platinum(0) phosphine complexes using TD-DFT have characterized the nature of their emissive excited states. researchgate.net These calculations can predict absorption and emission energies and help assign the character of electronic transitions, such as whether they are metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) transitions. For example, TD-DFT calculations on platinum complexes bound to nucleobases have been benchmarked against experimental spectra to validate the choice of functional and basis set. whiterose.ac.uk Such studies reveal that the lowest energy excited states are often dominated by excitations involving orbitals localized on the ligands. whiterose.ac.uk
The investigation of reaction intermediates, such as those formed during oxidative addition to [Pt(PPh₃)₃], also benefits from computational studies. For example, in the diboration of diynes catalyzed by [Pt(PPh₃)₄], the active species is [Pt(PPh₃)₃], which undergoes oxidative addition of the B-B bond. acs.org Low-temperature NMR studies, complemented by computational modeling, can identify and characterize the resulting Pt(II) intermediate. nih.govacs.org
| Research Area | Computational Method | Key Findings |
| Excited State Properties | Time-Dependent Density Functional Theory (TD-DFT) | Characterization of emissive states; Prediction of absorption/emission energies; Assignment of transition types (e.g., MLCT, LC). researchgate.netwhiterose.ac.uk |
| Reaction Dynamics | Ab Initio Molecular Dynamics (AIMD) | Simulation of photochemical processes; Investigation of crossovers between potential energy surfaces (e.g., from ligand-centered to metal-centered states). nih.gov |
| Reaction Intermediates | Density Functional Theory (DFT) | Optimization of intermediate structures; Calculation of reaction energy profiles; Elucidation of catalytic mechanisms. nih.govacs.org |
Catalytic Applications and Mechanistic Roles of Platinum, Tris Triphenylphosphine
Role as a Precursor or Active Catalyst in Homogeneous Catalysis
Tris(triphenylphosphine)platinum(0), Pt(PPh₃)₃, is a pivotal species in homogeneous catalysis, primarily derived from the dissociation of the more stable, 18-electron complex, tetrakis(triphenylphosphine)platinum(0) (B82886), Pt(PPh₃)₄, in solution. chemeurope.com The tetrakis complex is frequently used as a stable precatalyst that readily releases a triphenylphosphine (B44618) ligand to generate the catalytically active tris-ligated species. chemeurope.comwikipedia.orgsigmaaldrich.com
Pt(PPh₃)₄ ⇌ Pt(PPh₃)₃ + PPh₃
This equilibrium is crucial, as the resulting Pt(PPh₃)₃ has a vacant coordination site, making it highly reactive and capable of initiating catalytic cycles. chemeurope.com The Pt(0) center in this complex is electron-rich, which facilitates its participation in oxidative addition reactions—often the first step in many catalytic processes. wikipedia.org For instance, it readily reacts with a variety of substrates, including organic halides, mineral acids, and even molecular oxygen, to form platinum(II) adducts. chemeurope.comwikipedia.org This reactivity underscores its role as a versatile starting material for synthesizing a wide array of platinum(II) complexes and as the active species that enters into catalytic loops for reactions like cross-coupling, hydrosilylation, and C-H activation. wikipedia.orgresearchgate.net
Catalysis of C-C Bond Forming Reactions
Platinum complexes featuring triphenylphosphine ligands are effective catalysts for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The versatility of the platinum(0) center in mediating the key steps of oxidative addition and reductive elimination is central to these transformations.
While palladium complexes are more famously associated with cross-coupling reactions, platinum catalysts operate under a similar mechanistic paradigm. wikipedia.orgwikipedia.org The conceptual framework for these reactions, which include well-known transformations like the Suzuki, Stille, and Sonogashira couplings, involves a catalytic cycle centered on a low-valent metal species. acs.orglibretexts.org For tris(triphenylphosphine)platinum(0), the cycle is initiated by the oxidative addition of an organohalide (R-X) to the Pt(0) center, forming a Pt(II) intermediate. This is followed by transmetalation with an organometallic reagent (R'-M), which transfers the second organic group to the platinum. The cycle concludes with reductive elimination, where the two organic fragments (R and R') are joined together, regenerating the active Pt(0) catalyst. acs.org The ready formation of coordinatively unsaturated platinum species is key to high reactivity in the oxidative addition step. acs.org
Table 1: Conceptual Steps in Platinum-Catalyzed Cross-Coupling
| Step | Description | General Equation |
| 1. Oxidative Addition | The organohalide (R-X) adds to the Pt(0) center, which is oxidized to Pt(II). | L₂Pt(0) + R-X → L₂Pt(II)(R)(X) |
| 2. Transmetalation | An organometallic reagent (R'-M) exchanges its organic group with the halide on the Pt(II) center. | L₂Pt(II)(R)(X) + R'-M → L₂Pt(II)(R)(R') + M-X |
| 3. Reductive Elimination | The two organic groups are coupled to form a new C-C bond, and the platinum center is reduced back to Pt(0). | L₂Pt(II)(R)(R') → L₂Pt(0) + R-R' |
L represents a ligand, such as triphenylphosphine.
Platinum-catalyzed carbonylation reactions introduce a carbonyl group into organic molecules, a process of significant industrial importance, for instance, in the carbonylation of alcohols. mit.edu The catalytic cycle typically involves the coordination of carbon monoxide (CO) to the platinum center. Tris(triphenylphosphine)platinum(0) and its derivatives react with carbon monoxide to yield mixed carbonyl phosphine (B1218219) complexes. researchgate.netresearchgate.net In a typical carbonylation cycle, an organic substrate first adds to the platinum catalyst. This is followed by the insertion of a CO molecule into a platinum-carbon bond. The final product is then released through reductive elimination or alcoholysis, regenerating the catalyst for the next cycle.
Catalysis of C-H Activation Reactions
The activation of typically inert carbon-hydrogen (C-H) bonds is a significant challenge in chemistry, and platinum complexes have demonstrated notable capabilities in this area. Research has shown that platinum complexes can facilitate the reversible cleavage of C-H bonds. For example, platinum complexes have been used in the reversible cleavage of the C-H bond of aldimines. acs.org In some instances, intramolecular C-H activation occurs within a platinum complex, leading to the formation of new cyclic structures. researchgate.net This reactivity highlights the ability of the platinum center to insert into C-H bonds, a key step that can initiate a variety of subsequent functionalization reactions.
Catalysis of Hydrosilation Reactions
The hydrosilylation of alkenes and alkynes is the most significant commercial application of homogeneous platinum catalysis, widely used in the production of silicone polymers. mit.edu In these reactions, a silicon-hydrogen (Si-H) bond adds across a carbon-carbon double or triple bond. Tris(triphenylphosphine)platinum(0) and related Pt(0) species are highly effective catalysts for this transformation. The generally accepted Chalk-Harrod mechanism begins with the oxidative addition of the hydrosilane (R₃Si-H) to the Pt(0) catalyst. The unsaturated substrate (e.g., an alkene) then coordinates to the resulting Pt(II)-hydrido-silyl complex. This is followed by migratory insertion of the alkene into either the Pt-H or Pt-Si bond. The final step is reductive elimination, which yields the alkylsilane product and regenerates the Pt(0) catalyst. nih.gov The efficiency of this process has led to the development of specialized platinum catalysts, including light-gated systems where the catalytic activity can be controlled by irradiation. researchgate.net
Table 2: Research Findings in Platinum-Catalyzed Hydrosilylation
| Catalyst System | Substrate Example | Key Finding | Reference |
| Pt(0) Complex | Phenylacetylene & Trimethoxysilane | Immobilized on bipyridine-periodic mesoporous organosilicas, the catalyst showed good reusability. | rsc.org |
| Light-Gated Platinum Complex | General Alkenes/Alkynes | A photo-active moiety in the ligand sphere allows for catalytic activity to be switched on with light. | researchgate.net |
| Pt(0) Catalyst | Vinyl-terminated dendrons & PDMHMS | Combined with the Piers–Rubinsztajn reaction to synthesize high molecular weight silicone dendrimers. | nih.gov |
Catalysis of Hydrogenation Reactions (Conceptual Framework)
Homogeneous hydrogenation, the addition of a hydrogen molecule (H₂) across an unsaturated bond, is a fundamental reaction catalyzed by various transition metal complexes. While rhodium-based catalysts like Wilkinson's catalyst are more famous, platinum complexes also facilitate hydrogenation. rsc.org The conceptual framework involves the activation of H₂ by the metal center. rsc.org A coordinatively unsaturated species like tris(triphenylphosphine)platinum(0) can react with H₂ to form a dihydrido-platinum(II) complex. The unsaturated substrate (e.g., an olefin) then coordinates to this complex. Subsequent migratory insertion of the olefin into a platinum-hydride bond, followed by reductive elimination of the resulting alkane, regenerates the active catalyst and completes the cycle. The ability of Pt(PPh₃)₄ to react with acids to form hydride complexes demonstrates a key step in this type of catalytic process. wikipedia.org
Reaction Mechanisms in Catalytic Cycles Involving Platinum, tris(triphenylphosphine)- as an Intermediate
In solution, the coordinatively saturated tetrakis(triphenylphosphine)platinum(0) exists in equilibrium with the more reactive, coordinatively unsaturated tris(triphenylphosphine)platinum(0) through the dissociation of a triphenylphosphine ligand. matthey.com This 16-electron species, Pt(PPh₃)₃, is a key active intermediate in various catalytic processes due to its propensity to undergo oxidative addition with a wide range of substrates. nih.gov
The general catalytic cycle involving Pt(PPh₃)₃ typically commences with the oxidative addition of a substrate (e.g., organic halides, Si-H bonds) to the platinum(0) center. This step involves the cleavage of a bond in the substrate and the formation of two new bonds to the platinum, resulting in the oxidation of the metal from Pt(0) to a more stable Pt(II) state. iastate.eduelsevierpure.com For instance, in hydrosilylation reactions, a Si-H bond of a silane (B1218182) undergoes oxidative addition to Pt(PPh₃)₃ to form a platinum(II) hydrido-silyl complex. google.com
Following oxidative addition, the catalytic cycle often proceeds through ligand coordination and migratory insertion . In the context of hydrosilylation, an alkene substrate would coordinate to the platinum(II) center. Subsequently, the hydride ligand migrates to one of the carbons of the coordinated alkene, forming a new platinum-carbon bond.
The final key step in many of these catalytic cycles is reductive elimination . This is the reverse of oxidative addition, where two ligands on the platinum(II) center couple and are eliminated as the final product, while the platinum center is reduced back to its catalytically active Pt(0) state. researchgate.net This regenerated Pt(0) species, often in the form of Pt(PPh₃)₂, can then re-enter the catalytic cycle by coordinating with another triphenylphosphine ligand to reform Pt(PPh₃)₃.
A summary of the elementary steps in a generic catalytic cycle involving Pt(PPh₃)₃ is presented below:
| Step | Description |
| Ligand Dissociation | Pt(PPh₃)₄ ⇌ Pt(PPh₃)₃ + PPh₃ |
| Oxidative Addition | Pt(PPh₃)₃ + R-X → (R)(X)Pt(PPh₃)₂ + PPh₃ |
| Ligand Coordination | (R)(X)Pt(PPh₃)₂ + Substrate → (R)(X)Pt(Substrate)(PPh₃)₂ |
| Migratory Insertion | (R)(X)Pt(Substrate)(PPh₃)₂ → (Substrate-R)(X)Pt(PPh₃)₂ |
| Reductive Elimination | (Substrate-R)(X)Pt(PPh₃)₂ → Product + Pt(PPh₃)₂ |
| Ligand Association | Pt(PPh₃)₂ + PPh₃ → Pt(PPh₃)₃ |
Catalyst Deactivation Pathways and Regeneration Strategies
The efficiency and longevity of catalytic systems employing tris(triphenylphosphine)platinum(0) are often hampered by various deactivation pathways. Understanding these processes is crucial for optimizing reaction conditions and developing strategies to extend the catalyst's lifetime.
One of the primary modes of deactivation is the formation of inactive platinum clusters . The coordinatively unsaturated Pt(0) intermediates, particularly Pt(PPh₃)₂, can aggregate to form larger, catalytically inactive platinum nanoparticles or "platinum black". rsc.orgconicet.gov.arresearchgate.net This process is often irreversible and leads to a significant loss of active catalyst from the homogeneous phase.
Ligand degradation is another significant deactivation pathway. The triphenylphosphine ligands themselves can undergo oxidation, particularly in the presence of air or other oxidizing agents, to form triphenylphosphine oxide. This oxidized ligand has different coordination properties and can lead to the formation of inactive or less active platinum species. Furthermore, under certain conditions, the phosphine ligands can undergo functionalization or decomposition, altering the steric and electronic properties of the catalyst and reducing its efficacy. nih.gov
Poisoning of the catalyst by substrates, products, or impurities in the reaction mixture can also lead to deactivation. illinois.edu Strongly coordinating species can bind to the platinum center and block the active sites required for the catalytic cycle.
Regeneration Strategies:
While the deactivation of homogeneous catalysts like tris(triphenylphosphine)platinum(0) can be challenging to reverse, several strategies are being explored.
For deactivation caused by the formation of platinum clusters, regeneration often involves dissolving the metallic platinum and reconverting it into a catalytically active precursor. This can be a complex and costly process, sometimes involving harsh reagents like aqua regia. google.com
In cases of ligand degradation or poisoning, the addition of fresh ligand can sometimes displace the deactivating species and restore catalytic activity. However, this is not always effective, especially if the deactivating species binds irreversibly.
Recent research has focused on developing more sustainable regeneration methods. One promising approach involves the use of electrochemical techniques to recover and reactivate platinum catalysts. mdpi.com This method utilizes redox-active polymers to capture the deactivated catalyst and then release it in a reactivated form.
For supported platinum catalysts, which share some deactivation mechanisms with their homogeneous counterparts, regeneration often involves high-temperature treatments in controlled atmospheres to burn off carbonaceous deposits (coking) and redisperse the metal particles. While not directly applicable to homogeneous systems, these methods provide insights into the chemical transformations required for catalyst reactivation.
The development of robust regeneration protocols for homogeneous catalysts like tris(triphenylphosphine)platinum(0) remains an active area of research, driven by the economic and environmental incentives to recycle these valuable catalytic materials.
Advanced Spectroscopic and Mechanistic Probes of Platinum, Tris Triphenylphosphine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ³¹P and ¹⁹⁵Pt nuclei, is an indispensable tool for monitoring reactions involving Pt(PPh₃)₃ and identifying transient intermediates. The chemical shifts and coupling constants are highly sensitive to the coordination number, geometry, and oxidation state of the platinum center.
Recent studies have combined experimental NMR with Density Functional Theory (DFT) calculations to assign the structures of reaction intermediates with high confidence. csic.es For instance, in reactions involving the cleavage of C-P or C-H bonds at a platinum(0) center, NMR has been used to monitor the formation of binuclear µ-hydrido complexes and the ultimate phosphanide (B1200255) products. csic.es The agreement between calculated and experimental NMR parameters (¹H, ³¹P, and ¹⁹⁵Pt shifts and couplings) was found to be very satisfactory, allowing for clear structural assignments of metastable intermediates. csic.es
³¹P NMR is especially powerful for tracking the consumption of phosphine (B1218219) ligands and the formation of new platinum-phosphine species. sdstate.edu Titration experiments monitored by ³¹P NMR can reveal the stoichiometry of ligand association or displacement. sdstate.edu Furthermore, solid-state ³¹P MAS NMR has been employed to characterize the formation of platinum-phosphine complexes on porous supports, identified by characteristic downfield chemical shifts. researchgate.net The analysis of coupling constants, such as ¹J(¹⁹⁵Pt, ³¹P), provides direct evidence of phosphorus coordination to the platinum center and can offer clues about the nature of the Pt-P bond.
Table 1: Representative NMR Data for Platinum-Phosphine Complexes
| Nucleus | Compound/Species | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| ³¹P | Pt(PPh₃)₄ | ~25 (with ¹⁹⁵Pt satellites) | ¹J(Pt,P) ≈ 2800 | rsc.org |
| ³¹P | cis-PtCl₂(PPh₃)₂ | ~15 | ¹J(Pt,P) ≈ 3600 | wikipedia.org |
| ¹⁹⁵Pt | Pt(PPh₃)₄ | ~ -480 | - | csic.es |
| ¹⁹⁵Pt | Pt(divinylsilazane)(PPh₃) | -5347.7 | ¹J(Pt,P) = 4321.0 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Reactive Species
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a "fingerprint" of the molecular structure of Pt(PPh₃)₃ and its derivatives, allowing for the identification of specific bonds and functional groups. These methods are particularly useful for probing the metal-ligand framework and changes within the triphenylphosphine (B44618) ligands upon coordination and reaction.
The IR spectra of triphenylphosphine complexes are characterized by bands arising from the phenyl modes and those involving the phosphorus atom. sdstate.edu Bands in the regions of 1200-1050 cm⁻¹ and 800-700 cm⁻¹ are particularly sensitive to the phosphorus-phenyl (P-Ph) and phosphorus-metal (P-M) linkages. sdstate.edu Upon coordination to a metal like platinum, shifts in the vibrational frequencies of the PPh₃ ligand are observed, providing evidence of complex formation.
In studies of photoactivatable Pt(IV) prodrugs, IR and Raman spectroscopy, aided by DFT calculations, have been used to assign distinct vibrational modes for ligands and Pt-ligand bonds. nih.gov This allows for the monitoring of changes in the platinum coordination environment, which is crucial for understanding the mechanism of action of such complexes. nih.gov For example, the symmetric and asymmetric stretching frequencies of azide (B81097) ligands (ν(N₃)) in platinum-azido complexes provide clear markers in the IR spectrum. Similarly, Pt-O and Pt-N stretching modes can be identified, typically in the far-IR region, giving direct information about the coordination sphere. nih.gov Transient Raman experiments can even provide vibrational information about excited-state species in phosphorescent platinum complexes. rsc.org
Table 2: Characteristic Vibrational Frequencies for Triphenylphosphine and Related Species
| Species | Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | P-Ph stretch | ~1090 | IR | sdstate.edu |
| Triphenylphosphine (PPh₃) | Phenyl ring mode | 1588, 1481, 1436 | Raman | chemicalbook.com |
| Triphenylphosphine Oxide (Ph₃PO) | P=O stretch | ~1190 | IR | sdstate.edu |
| ***trans*-[Pt(N₃)₂(py)₂]** | νas(N₃) | 2046 | IR | nih.gov |
| ***trans,trans,trans*-[Pt(N₃)₂(OH)₂(py)₂]** | ν(O-H) | 3448 | IR | nih.gov |
| ***trans,trans,trans*-[Pt(N₃)₂(OH)₂(py)₂]** | ν(Pt-O) | 555 | Raman | nih.gov |
X-ray Absorption Spectroscopy (XAS) for Platinum Oxidation State and Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of the absorbing atom. For platinum complexes, XAS at the Pt L₃-edge is particularly valuable for probing the oxidation state and coordination environment of the platinum center, even in complex mixtures or non-crystalline materials.
The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The Pt L₃-edge XANES spectrum is highly sensitive to the oxidation state of platinum. The energy of the absorption edge and the intensity of the associated "white line" feature increase with the formal oxidation state of the platinum atom. acs.orgresearchgate.net This is because a higher oxidation state corresponds to a greater positive charge on the metal center and an increased number of empty 5d states. acs.org For example, a clear shift to higher energy and an increase in white-line amplitude are observed when comparing Pt(II) complexes to their Pt(IV) counterparts. researchgate.net
The EXAFS region provides information about the local atomic environment, including the identity, number, and distance of neighboring atoms. This allows for the precise determination of Pt-P, Pt-Cl, or Pt-O bond lengths and coordination numbers. The availability of reference spectra from well-characterized compounds is critical for accurately interpreting the chemical speciation of unknown platinum samples. wm.edu
Table 3: Pt L₃-edge XANES Data for Representative Platinum Complexes
| Compound | Formal Pt Oxidation State | Pt L₃-edge Energy (eV) | Key Finding | Reference |
|---|---|---|---|---|
| Ptᴵᴵ[TpCF₃PP] | II | 11566.0 | Baseline for Pt(II) porphyrin | rsc.orgacs.org |
| Ptᴵⱽ[TpCF₃PP]Cl₂ | IV | 11567.2 | 1.2 eV shift upon oxidation to Pt(IV) | rsc.orgacs.org |
| K₂PtᴵᴵCl₄ | II | ~11565 | Lower white-line amplitude and energy | researchgate.net |
| K₂PtᴵⱽCl₆ | IV | ~11567 | Higher white-line amplitude and energy | researchgate.net |
Time-Resolved Spectroscopic Techniques for Kinetic Studies
Understanding the reaction mechanisms of Pt(PPh₃)₃ requires detailed kinetic studies, which are often performed using time-resolved spectroscopic techniques. These methods allow for the monitoring of reactant and product concentrations on very short timescales, providing data to determine rate laws and activation parameters.
For example, the oxidative addition of phenylpropargyl halides to Pt(PPh₃)₄ showed two distinct pathways involving Pt(PPh₃)₃ and Pt(PPh₃)₂. acs.org The second-order rate constants for these pathways were found to be approximately 1000 times larger than those for the oxidative addition of methyl iodide, suggesting a mechanism involving pre-coordination of the alkyne's π-system to the platinum center. acs.org Flash photolysis is another technique used to generate and study the reaction dynamics of transient, tricoordinate intermediates like those derived from platinum complexes. acs.org These kinetic investigations are fundamental to elucidating the step-by-step mechanism of catalytic cycles involving platinum-phosphine catalysts.
Table 4: Kinetic Data for Oxidative Addition to Platinum(0) Phosphine Species
| Reactive Species | Substrate | Rate Constant (k) | Temperature (°C) | Technique | Reference |
|---|---|---|---|---|---|
| Pt(PPh₃)₃ | PhC≡CCH₂Cl | k₁ = 1.1 M⁻¹s⁻¹ | 25 | UV-Vis Spectroscopy | acs.org |
| Pt(PPh₃)₂ | PhC≡CCH₂Cl | k₃ = 1.4 x 10⁴ M⁻¹s⁻¹ | 25 | UV-Vis Spectroscopy | acs.org |
| Pt(PPh₃)₂ | CH₃I | k₃ = 14 M⁻¹s⁻¹ | 25 | UV-Vis Spectroscopy | acs.org |
| Pt(PPh₃)n | E-1-propenyl triflate | k(obs) = 1.02 x 10⁻³ s⁻¹ | 25 | Not specified | wm.edu |
Derivatives and Analogues of Platinum, Tris Triphenylphosphine
Complexes with Modified Triphenylphosphine (B44618) Ligands
Modifying the triphenylphosphine (PPh₃) ligand itself is a primary strategy for perturbing the characteristics of the platinum complex. manchester.ac.uk These modifications can be broadly categorized into electronic and steric adjustments. manchester.ac.uk
Altering the electronic profile of the triphenylphosphine ligand by introducing substituents on its phenyl rings directly influences the metal-ligand bond strength and the reactivity of the complex. manchester.ac.ukresearchgate.net Electron-withdrawing groups (EWGs) decrease the electron density on the phosphorus atom, making it a weaker donor and a better π-acceptor. Conversely, electron-donating groups (EDGs) increase the electron-donating capacity of the phosphine (B1218219).
Research on bis(triphenylphosphine)(cinnamic acid ester)platinum(0) complexes demonstrated that substituents at the 4-position of the phenyl group effectively control the electronic properties of the olefin ligand and, consequently, the platinum-ligand bond strength. researchgate.net The reactivity and NMR spectroscopic data, particularly the coupling constants ¹J(¹⁹⁵Pt-³¹P) and ²J(³¹P-¹H), show a clear correlation with the Hammett parameters of these substituents. researchgate.net This relationship allows for the predictability of the complex's reactivity based on spectroscopic measurements. researchgate.net
Table 1: Correlation of Electronic Parameters and NMR Data in Platinum(0) Complexes This table illustrates how the electronic nature of substituents on phosphine ligands can be correlated with spectroscopic data. Data is conceptual and based on findings reported in the literature. researchgate.net
| Substituent on PPh₃ | Hammett Parameter (σ) | ¹J(¹⁹⁵Pt-³¹P) (Hz) | Reactivity Trend |
| Electron-Donating (e.g., -OCH₃) | < 0 | Lower | Increased |
| Unsubstituted (-H) | 0 | Intermediate | Baseline |
| Electron-Withdrawing (e.g., -CF₃) | > 0 | Higher | Decreased |
The spatial bulk of the phosphine ligand plays a critical role in determining the coordination number, geometry, and catalytic activity of the platinum center. manchester.ac.ukpsu.edu Increasing the steric hindrance can favor the formation of lower-coordinate, more reactive species by promoting ligand dissociation. wikipedia.org
A notable example involves the use of a bulky terphenylphosphine, PMe₂ArDipp₂ (where Dipp = 2,6-iPr₂C₆H₃), to form stable Pt(0) complexes with olefins like ethene. rsc.org These bulky phosphine complexes serve as effective sources of the highly reactive "Pt(PMe₂ArDipp₂)" fragment and have proven to be efficient catalysts for the selective hydrosilylation of terminal alkynes. rsc.org The steric bulk of the terphenylphosphine ligand is crucial for both stabilizing the complex and facilitating its catalytic turnover. While electronic and steric effects are often discussed separately, they are frequently interrelated; increasing steric bulk can alter bond angles, which in turn influences the electronic properties of the phosphorus lone pair. manchester.ac.uk
Related Platinum(0) Complexes with Different Phosphine Ligands
Beyond modified triphenylphosphines, a wide array of other phosphine ligands have been used to create diverse Pt(0) complexes. These include other triarylphosphines, triarylarsines, and triaryl phosphites, leading to coordinatively saturated (e.g., PtL₄) or unsaturated (e.g., PtL₃) species. researchgate.net
The nature of the phosphine ligand significantly impacts the photophysical properties of the resulting complexes. A study of six different platinum(0) complexes with various monodentate phosphine ligands revealed that they are photoluminescent in the solid state, with emission colors ranging from blue to red. oup.com Notably, the three-coordinate tris(phosphine) complexes generally exhibit more red-shifted emissions compared to their four-coordinate tetrakis(phosphine) counterparts. oup.com
An unusual example is the square-planar Pt(0) complex, [Pt(PPh₃)(Eind₂-BPEP)], which features a pyridine-based PNP-pincer-type phosphaalkene ligand. nih.gov This geometry is rare for a d¹⁰ metal complex, which typically prefers a tetrahedral arrangement. wikipedia.orgnih.gov DFT calculations suggest that strong relativistic effects in the platinum atom lead to significant s-d hybridization, favoring the highly planar geometry. nih.gov
The replacement of phosphorus with its heavier congener, arsenic, also leads to distinct properties. While triphenylphosphine and triphenylarsine (B46628) share similar coordination modes, the Pt-As bond is significantly longer than the Pt-P bond (e.g., 2.3610(4) Å in cis-[PtCl₂(AsPh₃)(NCMe)] vs. 2.2355(19) Å in a similar PPh₃ complex). nih.gov This difference in bonding can alter the complex's reactivity toward various substrates. nih.gov
Mixed-Ligand Platinum(0) Systems Incorporating Triphenylphosphine
Tris(triphenylphosphine)platinum(0) and its precursors are excellent starting materials for synthesizing mixed-ligand complexes where one or more PPh₃ groups are replaced by other types of ligands. wikipedia.orgresearchgate.net
A classic example is the reaction of tetrakis(triphenylphosphine)platinum(0) (B82886) with diphenylacetylene (B1204595), which yields bis(triphenylphosphine)diphenylacetylene platinum(0), [Pt(PPh₃)₂(PhC≡CPh)]. youtube.com In this complex, the acetylene (B1199291) acts as a two-electron ligand, and the resulting structure is approximately square planar. youtube.com Similarly, Pt(PPh₃)₄ reacts with oxygen to form a dioxygen complex, [Pt(η²-O₂)(PPh₃)₂], displacing two PPh₃ ligands. wikipedia.org The reaction with ferrocenyl triselenide gives a dimeric platinum(II) chelate complex, [Fe(μ-C₅H₄Se)₂Pt(PPh₃)]₂, with the elimination of triphenylphosphine selenide. researchgate.net
Mixed-ligand systems are not limited to simple molecules. Gold-platinum clusters containing triphenylphosphine ligands, such as [(Ph₃P)AuPt(PPh₃)₃]⁺, have been synthesized and studied. acs.org These heterobimetallic complexes exhibit unique reactivity, including an intramolecular, reversible exchange of phenyl groups between the PPh₃ ligands. acs.org
Table 2: Examples of Mixed-Ligand Platinum(0) Complexes Derived from PPh₃ Precursors
| Precursor | Reactant | Product Complex | Reference |
| Pt(PPh₃)₄ | Diphenylacetylene | [Pt(PPh₃)₂(PhC≡CPh)] | youtube.com |
| Pt(PPh₃)₄ | Oxygen (O₂) | [Pt(η²-O₂)(PPh₃)₂] | wikipedia.org |
| Pt(PPh₃)₄ | Cinnamic Acid Esters | [Pt(PPh₃)₂(cinnamic acid ester)] | researchgate.net |
| [AuCl(PPh₃)] + Pt(PPh₃)₄ | (synthesis steps) | [(Ph₃P)AuPt(PPh₃)₃]⁺ | acs.org |
Future Directions and Emerging Research Areas
Design of Next-Generation Catalysts Based on Platinum, tris(triphenylphosphine)- Motifs
The development of new catalysts derived from the "Platinum, tris(triphenylphosphine)-" scaffold is a vibrant area of research. The primary strategy involves the rational design and synthesis of modified phosphine (B1218219) ligands to fine-tune the catalyst's activity, selectivity, and stability.
Key design strategies include:
Electronic Tuning: Modification of the electronic properties of the triphenylphosphine (B44618) ligands by introducing electron-donating or electron-withdrawing substituents on the phenyl rings can significantly impact the electron density at the platinum center. This, in turn, influences the rates of oxidative addition and reductive elimination steps in a catalytic cycle.
Steric Hindrance Modification: Adjusting the steric bulk of the phosphine ligands can control the coordination number of the platinum complex, create specific binding pockets for substrates, and influence the regioselectivity and stereoselectivity of catalytic transformations.
Introduction of P-Chirality: The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center, is a sophisticated approach to asymmetric catalysis. tcichemicals.comnih.govwikipedia.org These ligands, when coordinated to a platinum(0) center, can create a chiral environment, enabling the enantioselective synthesis of valuable molecules. tcichemicals.comnih.govwikipedia.org The development of conformationally rigid P-chiral phosphine ligands with bulky alkyl groups has shown excellent enantioselectivity in various transition-metal-catalyzed reactions. nih.gov
A summary of ligand design strategies is presented in the table below.
Table 1: Ligand Design Strategies for Next-Generation Platinum Catalysts| Design Strategy | Objective | Expected Outcome |
| Electronic Tuning | Modulate electron density at the Pt center | Enhanced catalytic activity and altered reaction pathways |
| Steric Hindrance | Control substrate access and coordination | Improved selectivity (regio- and stereo-) |
| P-Chirality | Create a chiral catalytic environment | Enantioselective synthesis of chiral products |
Exploration of New Reactivity Modes and Transformations
Researchers are actively exploring novel reactivity patterns of "Platinum, tris(triphenylphosphine)-" beyond its well-established catalytic roles. A significant focus is on the activation of traditionally inert chemical bonds.
One of the most promising areas is C-H bond activation . While platinum complexes have long been studied for their ability to activate C-H bonds, new research aims to develop catalytic systems based on the Pt(PPh₃)₃ motif for the selective functionalization of alkanes and arenes. This could lead to more atom-economical and environmentally friendly synthetic routes to valuable chemicals.
Furthermore, "Platinum, tris(triphenylphosphine)-" is being employed to trap and stabilize highly reactive intermediates. For instance, it can react with in-situ generated cyclohexyne, a highly strained and unstable molecule, to form a stable platinum-cyclohexyne complex. wikipedia.org This reactivity opens avenues for studying the fundamental properties of fleeting chemical species and utilizing them in subsequent synthetic transformations.
Emerging areas of new reactivity include:
Activation of small molecules: Beyond dioxygen, researchers are investigating the activation of other small molecules like carbon dioxide and dinitrogen, which could lead to new catalytic methods for their conversion into valuable products.
Photoredox catalysis: The integration of platinum catalysis with photoredox catalysis is an emerging field. The excited states of platinum complexes or the use of a photosensitizer in conjunction with a platinum catalyst could enable novel transformations that are not accessible through traditional thermal catalysis.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts based on "Platinum, tris(triphenylphosphine)-". Advanced computational models are being developed to provide a deeper, predictive understanding of catalytic processes.
These models are employed to:
Elucidate Reaction Mechanisms: DFT calculations can map out the entire energy landscape of a catalytic cycle, identifying the structures of intermediates and transition states. This provides crucial insights into the factors that control the rate and selectivity of a reaction.
Understand Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations can be used to interpret and predict the electronic and photophysical properties of these platinum complexes, aiding in their characterization and the design of new photoactive materials. researchgate.net
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of next-generation catalysts.
Applications in Non-Catalytic Synthetic Methodologies
While "Platinum, tris(triphenylphosphine)-" is primarily known for its catalytic applications, it also serves as a valuable stoichiometric reagent and precursor in synthetic organometallic chemistry. smolecule.comwikipedia.org Its utility in non-catalytic methodologies is centered on its role as a source of the Pt(PPh₃)₂ fragment, which can be used to construct a wide array of new platinum-containing molecules with unique structures and properties.
A key application is the synthesis of novel organometallic complexes and platinacycles . "Platinum, tris(triphenylphosphine)-" readily undergoes oxidative addition with a variety of organic halides and other electrophiles, leading to the formation of stable platinum(II) complexes. wikipedia.org This reactivity is harnessed to synthesize platinacycles, where the platinum atom is incorporated into a cyclic organic framework. These metallacycles are of interest for their potential applications in materials science, medicinal chemistry, and as intermediates in more complex catalytic cycles. For example, the reaction of "Platinum, tris(triphenylphosphine)-" with substrates containing multiple reactive sites can lead to the formation of intricate platinacycle structures.
Furthermore, the displacement of its triphenylphosphine ligands by other donor molecules provides a straightforward route to a diverse range of platinum(0) and platinum(II) complexes. smolecule.com This makes "Platinum, tris(triphenylphosphine)-" an essential starting material for fundamental studies in organometallic chemistry and for the development of new platinum-based materials.
Conclusion
Summary of Key Academic Contributions
The study of tris(triphenylphosphine)platinum(0) has significantly contributed to the understanding of fundamental concepts in organometallic chemistry. Research on this compound has provided deep insights into:
Synthesis and Reactivity of Low-Valent Platinum Complexes: Its preparation and subsequent reactions have expanded the library of known platinum compounds and elucidated the reactivity patterns of platinum(0) species. wikipedia.org
Oxidative Addition Mechanisms: Detailed kinetic and mechanistic studies of its reactions, particularly with alkyl halides, have been crucial in developing the principles of oxidative addition, a fundamental step in many catalytic cycles. acs.org
Structure and Bonding in Phosphine (B1218219) Complexes: Spectroscopic and crystallographic analyses have provided a detailed picture of the structural and electronic properties of these complexes, contributing to the broader understanding of metal-ligand interactions. wikipedia.orgresearchgate.net
Homogeneous Catalysis: While perhaps overshadowed by its palladium counterpart in some areas, research into the catalytic applications of tris(triphenylphosphine)platinum(0) and related complexes continues to uncover unique reactivity and selectivity in various organic transformations. mit.edu
Outstanding Challenges and Opportunities in the Field
Despite the extensive research, several challenges and opportunities remain in the study of tris(triphenylphosphine)platinum(0) and related complexes:
Development of More Robust and Active Catalysts: A continuing goal is the design of platinum catalysts with improved stability, activity, and selectivity for a wider range of chemical transformations. This includes developing catalysts that can operate under milder reaction conditions.
Elucidation of Complex Reaction Mechanisms: While the general principles of reactivity are understood, the detailed mechanisms of many platinum-catalyzed reactions are still under investigation. Further mechanistic studies are needed to optimize existing catalytic systems and design new ones.
Applications in Novel Transformations: There is an ongoing search for new applications of platinum catalysts in organic synthesis. This includes the development of novel C-H activation, cross-coupling, and asymmetric reactions.
Sustainable Chemistry: A significant challenge is to develop more sustainable catalytic processes using platinum. This involves designing catalysts that are more efficient, use less of the precious metal, and can be easily recycled.
Q & A
Q. What are the optimal synthetic routes for preparing tris(triphenylphosphine)platinum(0), and how can purity be validated?
The synthesis typically involves reacting platinum precursors with triphenylphosphine (PPh₃) under inert atmospheres. For example, tris(triphenylphosphine)platinum(0) can be prepared by reducing Pt(II) complexes (e.g., cis-[PtCl₂(PPh₃)₂]) with hydrazine or other reducing agents in non-aqueous solvents . To validate purity, use a combination of elemental analysis, ³¹P NMR spectroscopy (to confirm PPh₃ coordination), and IR spectroscopy (to detect hydride impurities, which may indicate Pt(II) contamination as debated in earlier studies ). X-ray crystallography is recommended for definitive structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing tris(triphenylphosphine)platinum(0)?
- ³¹P NMR : Detects ligand coordination environments. A single resonance near 20 ppm (relative to H₃PO₄) confirms equivalent PPh₃ ligands .
- IR Spectroscopy : Identifies Pt-H stretches (~2000 cm⁻¹) if hydride impurities are present, resolving debates about oxidation states .
- X-ray Crystallography : Provides unambiguous evidence of Pt(0) geometry (e.g., trigonal planar vs. tetrahedral) and ligand arrangement .
- UV-Vis Spectroscopy : Monitors electronic transitions for reactivity studies .
Q. How does the stability of tris(triphenylphosphine)platinum(0) vary under different storage conditions?
The compound is air-sensitive and prone to oxidation. Store under argon or nitrogen at –20°C in amber vials to prevent ligand dissociation or Pt(0)→Pt(II) oxidation. Stability can be assessed via periodic ³¹P NMR or reactivity tests with mild oxidants (e.g., O₂) .
Advanced Research Questions
Q. How can conflicting reports about the oxidation state of platinum in tris(triphenylphosphine)platinum complexes be resolved?
Early studies debated whether the complex is Pt(0) or a Pt(II) hydride. To resolve this:
- Perform X-ray Photoelectron Spectroscopy (XPS) to measure Pt 4f binding energies (Pt(0) ~71 eV; Pt(II) ~73–74 eV).
- Use Extended X-ray Absorption Fine Structure (EXAFS) to analyze Pt-P bond distances (shorter bonds suggest stronger back-donation, indicative of Pt(0)).
- Conduct reactivity studies : Pt(0) complexes react with NO or S₈ to form nitrosyl or sulfido derivatives, whereas Pt(II) hydrides do not .
Q. What mechanistic insights can be gained from studying the reactivity of tris(triphenylphosphine)platinum(0) with small molecules like NO or S₈?
Reactions with nitric oxide (NO) produce nitrosyl complexes (e.g., [Pt(PPh₃)₂(NO)]⁺), revealing Pt(0)→Pt(II) redox pathways . With sulfur, bridging sulfido ligands form (e.g., [Pt₂(μ-S)₂(PPh₃)₄]), demonstrating its nucleophilic behavior. Kinetic studies (e.g., stopped-flow UV-Vis) and DFT calculations can elucidate intermediates and transition states .
Q. How does ligand substitution (e.g., fluorinated vs. non-fluorinated phosphines) affect the catalytic activity of tris(triphenylphosphine)platinum(0)?
Fluorinated phosphines (e.g., tri-p-fluorophenylphosphine) increase electron-withdrawing effects, enhancing oxidative addition rates in cross-coupling reactions. Compare catalytic efficiency in model reactions (e.g., hydrosilylation) using turnover frequency (TOF) measurements and monitor electronic effects via cyclic voltammetry (shift in Pt⁰/PtII redox potentials) .
Q. What strategies mitigate ligand dissociation in tris(triphenylphosphine)platinum(0) during catalytic cycles?
- Bulky Ligands : Replace PPh₃ with bulkier analogs (e.g., tri(ortho-tolyl)phosphine) to sterically inhibit dissociation.
- Bidentate Ligands : Use chelating phosphines (e.g., dppe) to stabilize the metal center.
- Additives : Introduce Lewis acids (e.g., ZnCl₂) to stabilize dissociated phosphines .
Methodological Guidance
- Contradiction Analysis : When reproducibility issues arise (e.g., inconsistent yields), systematically vary reaction parameters (temperature, solvent polarity, reductant strength) and use Design of Experiments (DoE) software to identify critical factors .
- Data Interpretation : For ambiguous spectroscopic data, cross-reference with computational models (e.g., Gaussian for IR/NMR simulations) and consult crystallographic databases (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
